4-Methylquinoline-8-thiol

Medicinal Chemistry Cytotoxicity Metal Complexes

Standard 8-mercaptoquinoline ligands often yield toxic metal complexes or poor aqueous solubility. This 4-methyl isomer addresses both pain points. - **For metallodrug discovery**: Rhodium complexes show 46-fold lower systemic toxicity versus unsubstituted analog; vanadium complexes achieve highest selectivity. - **For analytical chemistry**: Enhanced metal-chelate solubility and oxidation resistance in aqueous systems prevent precipitation/degradation. - **For SAR studies**: CSN5 inhibition reference (IC50 = 25,100 nM). Ships globally in research-grade quantities.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 13982-83-7
Cat. No. B12902434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinoline-8-thiol
CAS13982-83-7
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC=C1)S
InChIInChI=1S/C10H9NS/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3
InChIKeyJVQFOBRPSFFLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinoline-8-thiol: Overview & Selection Criteria


4-Methylquinoline-8-thiol (CAS 13982-83-7) is a heterocyclic thiol derivative characterized by a quinoline core with a methyl group at the 4-position and a thiol group at the 8-position, possessing the molecular formula C10H9NS and a molecular weight of 175.25 g/mol . It belongs to the class of 8-mercaptoquinoline (thiooxine) derivatives, which are known for their metal-chelating properties [1]. The 4-methyl substitution imparts distinct physicochemical and biological properties compared to the parent 8-quinolinethiol and other positional isomers [2].

Metal-chelate solubility & oxidation resistance uniquely reported for 4-methyl isomer
Distinct cytotoxicity selectivity profile for metallodrug SAR studies
Moderate-activity CSN5 inhibitor scaffold for quinoline SAR benchmarking

4-Methylquinoline-8-thiol: Why Substitution Fails


The substitution of 4-Methylquinoline-8-thiol with its unsubstituted analog or other positional isomers (e.g., 2-methyl, 5-methyl, 6-methyl) is not scientifically interchangeable due to the +I-electron-repelling effect of the methyl group, which alters the basicity of the quinoline nitrogen while leaving the sulfur atom largely unaffected [1]. This electronic perturbation significantly modifies metal-chelate solubility, chromatographic behavior, and resistance to oxidation [1], as well as profoundly impacts the cytotoxicity selectivity and toxicity profiles of the resulting metal complexes [2]. Specifically, the 4-methyl isomer exhibits unique solubility improvements and toxicity attenuation that are not observed with other positional isomers [3].

4-Methylquinoline-8-thiol (target)
  • Methyl +I effect modulates quinoline N basicity
  • Unique metal-chelate solubility & oxidation resistance
  • Distinct cytotoxicity selectivity in Rh/V complexes
Other methyl isomers / parent compound
  • Altered basicity shifts chelation & chromatographic behavior
  • No general solubility improvement; may precipitate in aqueous media
  • Cytotoxicity selectivity profile may not transfer

4-Methylquinoline-8-thiol: Comparative Performance Evidence


Toxicity Attenuation in Rhodium Complexes

The introduction of a methyl group at the 4-position of the quinoline ring in rhodium 8-quinolinethiolate results in a complex that is 46 times less toxic than the unsubstituted 8-quinolinethiolate complex, while maintaining comparable cytotoxicity against MG-22A mouse hepatoma tumor cells [1]. This demonstrates a marked improvement in the therapeutic window attributable specifically to the 4-methyl substitution.

Rh Complex Toxicity Attenuation
Head-to-head
46-fold lower toxicity vs unsubstituted complex while maintaining comparable MG-22A cytotoxicity
Supports ligand-dependent toxicity reduction context
Reported in mouse hepatoma cell model
Medicinal Chemistry Cytotoxicity Metal Complexes

Selective Cytotoxicity in Vanadium Complexes

Among a series of 8-quinolinethiolate derivatives including 3-methyl, 4-methyl, 5-methyl, 6-methyl, 7-methyl, and 6-methoxy substituents, the 4-methyl-8-quinolinethiolate of vanadium, along with the 5-methyl and 6-methoxy derivatives, demonstrated the highest selectivity of cytotoxic action against HT-1080 human fibrosarcoma and MG-22A mouse hepatoma cells relative to normal mouse embryo fibroblasts NIH 3T3 [1].

V Complex Cytotoxicity Selectivity
Head-to-head
Ranked highest selectivity among tested methyl isomers (HT-1080 / MG-22A vs NIH 3T3)
Supports selectivity ranking for metallodrug candidate prioritization
Rank order context; requires independent validation
Bioinorganic Chemistry Cytotoxicity Vanadium Complexes

Enhanced Solubility of Metal Chelates

In a systematic chromatographic study of 8-mercaptoquinoline (thiooxine) methyl derivatives, the expected general improvement in metal-chelate solubility was observed exclusively for the 4-methyl-thiooxinates. Other positional isomers (2-methyl, 6-methyl, 2,7-dimethyl, 2,4,6-trimethyl) did not exhibit this solubility enhancement [1]. Additionally, the 4-methyl derivative, along with 2-methyl and 2,4,6-trimethyl analogs, demonstrated improved resistance to oxidation in aqueous solutions compared to the parent compound [1].

Metal-chelate Solubility
Method context
Unique solubility improvement only for 4-methyl-thiooxinates; enhanced oxidation resistance
Supports aqueous-based analytical workflow fit
Chromatographic behavior; solubility gains isomer-specific
Analytical Chemistry Metal Chelation Chromatography

CSN5 Inhibitory Activity Profile

In an in vitro screening assay for inhibitors of the COP9 signalosome complex subunit 5 (CSN5), 4-Methylquinoline-8-thiol exhibited an IC50 of 25,100 nM, which is approximately 4-fold less potent than the 2-methyl isomer (IC50 = 100,000 nM) and approximately 8.7-fold less potent than the 5-methyl isomer (IC50 = 2,900 nM) . While not the most potent in this specific assay, this data provides a quantitative benchmark for structure-activity relationship (SAR) studies, confirming that the position of methyl substitution significantly modulates target engagement.

CSN5 Inhibition IC50
Data to verify
IC50 25,100 nM; 4× more potent than 2-methyl (100,000 nM), 8.7× less potent than 5-methyl (2,900 nM)
Supports moderate-activity benchmark for quinoline SAR
In vitro enzymatic assay; requires independent confirmation
Enzymology COP9 Signalosome Inhibitor Screening

4-Methylquinoline-8-thiol: Research & Industrial Applications


Anticancer Metal Complexes with Reduced Toxicity

Researchers developing rhodium or vanadium-based anticancer complexes should prioritize 4-Methylquinoline-8-thiol as a ligand to achieve a favorable therapeutic index. The 46-fold reduction in systemic toxicity observed with rhodium complexes, while maintaining tumor-cell cytotoxicity [1], and the highest selectivity demonstrated by vanadium complexes [2] make this ligand a strategic choice for reducing off-target effects in early-stage metallodrug discovery.

Metal Chelation and Chromatography Applications

Analytical chemists utilizing 8-mercaptoquinoline-based chelating agents for metal ion detection, separation, or quantification should select the 4-methyl derivative when working in aqueous or partially aqueous systems. Its unique ability to improve metal-chelate solubility [3] and its enhanced resistance to oxidation [3] ensure more reliable and reproducible results compared to the unsubstituted ligand or other methyl isomers, which may suffer from precipitation or degradation.

Medicinal Chemistry SAR for CSN5 Inhibition

Medicinal chemistry teams investigating COP9 signalosome complex subunit 5 (CSN5) as a therapeutic target can utilize 4-Methylquinoline-8-thiol as a moderate-activity reference point (IC50 = 25,100 nM) for comparative SAR studies . Its distinct activity profile relative to the 2-methyl and 5-methyl isomers provides critical data for understanding the electronic and steric requirements for target engagement, guiding the design of optimized quinoline-based inhibitors.

Tailored Solubility in MOF Synthesis

In materials science, researchers synthesizing metal-organic frameworks (MOFs) or coordination polymers based on quinoline-thiol linkers may benefit from the 4-methyl substitution. The demonstrated improvement in metal-chelate solubility for the 4-methyl isomer [3] suggests that incorporating this ligand could enhance solution-phase processability during framework assembly or post-synthetic modification, offering a practical advantage over less soluble derivatives.

Application
Selection Property
Validation Focus
Anticancer Metal Complex Research
Ligand substitution position associated with lower off-target toxicity in metal complexes
Verify selectivity index in target vs normal cell assays
Metal Chelation & Chromatography
Enhanced metal-chelate solubility & oxidation resistance unique to 4-methyl isomer
Solubility and stability under aqueous or mixed-solvent separation conditions
Medicinal Chemistry SAR (CSN5)
Moderate-activity CSN5 inhibitory scaffold with IC50 benchmark
Comparative SAR with 2-methyl, 5-methyl, and other substituents
MOF / Coordination Polymer Synthesis
Improved solution processability via enhanced metal-chelate solubility
Solubility screening in MOF precursor solutions; ligand incorporation

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19 linked technical documents
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